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Introduction
Menthyl isovalerate (FEMA number 2669, JECFA number 432) is an ester formed from

menthol and isovaleric acid.[1][2] It is generally recognized as safe (GRAS) for use as a

flavoring agent in food and beverages.[3][4] Menthyl isovalerate possesses a characteristic

cool, minty, and fruity aroma and flavor profile, making it a versatile ingredient in a variety of

food applications.[5][6] These application notes provide detailed information on its sensory

properties, recommended usage levels, stability, and analytical quantification, along with

experimental protocols for its evaluation.

Chemical and Physical Properties
Menthyl isovalerate is a colorless to pale yellowish oily liquid.[7] It is practically insoluble in

water but soluble in ethanol and other organic solvents.[7][8][9]
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Property Value Reference

Chemical Formula C15H28O2 [7]

Molecular Weight 240.38 g/mol [7]

CAS Number 16409-46-4 [10]

FEMA Number 2669 [3][4]

JECFA Number 432 [3]

Boiling Point 260-262 °C @ 750 mmHg [11]

Density 0.909 g/mL at 25 °C [7]

Refractive Index 1.445-1.450 [7]

Solubility
Insoluble in water; 1 mL in 10

mL of 80% ethanol
[7]

Sensory Profile and Applications
Menthyl isovalerate is characterized by a complex flavor profile that includes fruity, minty,

sweet, and woody notes.[6] At a concentration of 80 ppm in water, it is described as having a

fruity, sweet taste with a tutti-frutti background.[6] Its cooling sensation is a key attribute, likely

mediated through the activation of the TRPM8 receptor, similar to menthol.[2][12][13]

Recommended Applications
Menthyl isovalerate is suitable for a wide range of food and beverage products, including:

Confectionery: Chewing gum, hard candies, mints.

Beverages: Carbonated soft drinks, fruit juices, flavored waters.

Dairy Products: Ice cream, yogurt.

Baked Goods: Cookies, cakes.

Quantitative Sensory Data (Representative)
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The following tables present representative quantitative sensory analysis data for menthyl
isovalerate in different food matrices. This data is illustrative and should be confirmed through

specific product testing.

Table 1: Mean Intensity Ratings of Flavor Attributes for Menthyl Isovalerate in a Sugar

Solution (10% Sucrose) at Different Concentrations.

Scale: 0 = not perceived, 10 = extremely intense.

Concentrati
on (ppm)

Fruity
Minty/Cooli
ng

Sweet Woody Bitter

10 3.2 2.5 1.8 0.5 0.2

40 5.8 5.1 3.5 1.2 0.8

80 7.5 6.8 4.9 2.0 1.5

120 8.1 7.9 5.3 2.8 2.5

Table 2: Optimal Concentration Ranges and Associated Sensory Profile in Various Food

Applications (Representative Data).

Food Matrix
Optimal Concentration
Range (ppm)

Key Sensory Descriptors

Chewing Gum 100 - 500
Refreshing, long-lasting

cooling, fruity-mint

Hard Candy 50 - 200 Sweet, fruity, mild cooling

Carbonated Beverage 20 - 80
Bright, fruity, clean, cooling

finish

Ice Cream 40 - 150 Creamy, fruity, refreshing

Stability Profile
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Esters like menthyl isovalerate can be susceptible to hydrolysis under certain conditions,

particularly at extreme pH values and high temperatures, which can lead to the formation of

menthol and isovaleric acid and a change in the flavor profile.[14]

Table 3: Representative Stability of Menthyl Isovalerate in an Aqueous Citrate Buffer Solution

after 30 Days of Storage.

Storage Condition pH 3.0 pH 5.0 pH 7.0

4 °C 95% 98% 99%

25 °C 88% 94% 97%

40 °C 75% 85% 91%

% remaining, as

determined by GC-MS

analysis.

Experimental Protocols
Sensory Evaluation Protocols
This protocol is designed to identify and quantify the sensory attributes of menthyl
isovalerate.[15][16][17]

Objective: To develop a comprehensive sensory profile of menthyl isovalerate at various

concentrations.

Materials:

Menthyl isovalerate (food grade)

Deionized water

Sucrose

Glass beakers and graduated cylinders
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Coded tasting cups

Palate cleansers (unsalted crackers, room temperature water)

Sensory evaluation software or ballots

Procedure:

Panelist Selection and Training:

Recruit 10-12 panelists screened for sensory acuity and their ability to describe flavors.

[15]

Conduct training sessions to familiarize panelists with the flavor profile of menthyl
isovalerate and to develop a consensus on descriptive terminology (e.g., fruity, minty,

cooling, sweet, woody, bitter).

Provide reference standards for each attribute where possible.

Sample Preparation:

Prepare a stock solution of menthyl isovalerate in 95% ethanol.

Prepare a base solution of 10% sucrose in deionized water.

Spike the sucrose solution with the menthyl isovalerate stock solution to achieve the

desired concentrations (e.g., 10, 40, 80, 120 ppm).

Prepare a control sample (10% sucrose solution without menthyl isovalerate).

Portion 20 mL of each sample into coded tasting cups.

Evaluation:

Present the samples to the panelists in a randomized order.

Instruct panelists to evaluate each sample and rate the intensity of each agreed-upon

attribute on a 15-cm line scale anchored from "none" to "very intense".[15]
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Ensure panelists cleanse their palate with water and unsalted crackers between samples.

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

between samples for each attribute.

Generate spider web plots or bar charts to visualize the sensory profiles.

Preparation Evaluation Analysis

Panelist Selection & Training Sample Preparation Sensory EvaluationRandomized Samples Data Collection & Analysis Reporting

Click to download full resolution via product page

Quantitative Descriptive Analysis Workflow

This protocol is used to determine if a perceptible sensory difference exists between two

samples.[3][18][19]

Objective: To determine if the addition of menthyl isovalerate to a product base creates a

noticeable sensory difference.

Materials:

Product base (e.g., unflavored carbonated water)

Menthyl isovalerate

Coded tasting cups (3 per panelist)

Triangle test ballots

Procedure:
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Panelist Selection:

Recruit a minimum of 24 panelists.

Sample Preparation:

Prepare two samples: a control (product base) and a test sample (product base with a

specified concentration of menthyl isovalerate).

For each panelist, present three coded samples: two will be identical (either both control or

both test) and one will be different.[3]

The order of presentation should be randomized across all panelists (e.g., AAB, ABA,

BAA, BBA, BAB, ABB).[18]

Evaluation:

Instruct panelists to taste the samples from left to right and identify the "odd" or "different"

sample.

Data Analysis:

Tally the number of correct responses.

Use a statistical table for triangle tests to determine if the number of correct identifications

is statistically significant at a chosen confidence level (typically p < 0.05).
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Triangle Test Experimental Workflow

Analytical Quantification Protocol
This protocol outlines a method for the quantification of menthyl isovalerate in a food matrix.

[4][5][20]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b3434772?utm_src=pdf-body-img
https://www.benchchem.com/product/b3434772?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/ai-73859-gc-ms-food-safety-analysis-ai73859-en.pdf
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01916h
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To accurately quantify the concentration of menthyl isovalerate in a beverage

sample.

Materials and Equipment:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

SPME autosampler (optional, for headspace analysis)

Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

Helium carrier gas

Menthyl isovalerate standard

Internal standard (e.g., methyl heptanoate)

Solvents (e.g., hexane, dichloromethane)

Solid Phase Microextraction (SPME) fibers (if applicable)

Vials and caps

Procedure:

Standard Preparation:

Prepare a stock solution of menthyl isovalerate in hexane at a known concentration (e.g.,

1000 µg/mL).

Prepare a stock solution of the internal standard in hexane (e.g., 100 µg/mL).

Create a series of calibration standards by diluting the menthyl isovalerate stock solution

and adding a constant amount of the internal standard to each.

Sample Preparation (Liquid-Liquid Extraction):

Take a known volume of the beverage sample (e.g., 10 mL).
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Add a known amount of the internal standard.

Extract the sample with dichloromethane (2 x 5 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis:

Injector: 250 °C, splitless mode.

Oven Program: Start at 60 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Transfer Line: 280 °C.

Ion Source: 230 °C, electron ionization (EI) at 70 eV.

Scan Range: m/z 40-300.

Data Analysis:

Identify the retention time of menthyl isovalerate and the internal standard.

Select characteristic ions for quantification (e.g., m/z for menthyl isovalerate and the

internal standard).

Generate a calibration curve by plotting the ratio of the peak area of menthyl isovalerate
to the peak area of the internal standard against the concentration of menthyl
isovalerate.

Calculate the concentration of menthyl isovalerate in the sample using the calibration

curve.
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GC-MS Quantification Workflow

Flavor Perception Signaling Pathway
The cooling sensation of menthyl isovalerate is likely mediated by the Transient Receptor

Potential Melastatin 8 (TRPM8) ion channel, which is also activated by cold temperatures and

other cooling agents like menthol.[2][12][13]
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Proposed Signaling Pathway for Cooling Sensation

Safety and Regulatory Information
Menthyl isovalerate is listed by the Flavor and Extract Manufacturers Association (FEMA) as

GRAS (Generally Recognized As Safe) with the number 2669.[3][4] The Joint FAO/WHO

Expert Committee on Food Additives (JECFA) has also evaluated menthyl isovalerate (JECFA

number 432) and concluded that there are no safety concerns at current levels of intake when

used as a flavoring agent.[3] It is approved for use in food in accordance with Good

Manufacturing Practices (GMP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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